molecular formula C11H13IO3 B14370253 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one CAS No. 90064-49-6

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one

Cat. No.: B14370253
CAS No.: 90064-49-6
M. Wt: 320.12 g/mol
InChI Key: FRNGNAZHWAHIDT-UHFFFAOYSA-N
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Description

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one is an organoiodine compound that belongs to the class of phenylpropanones It is characterized by the presence of an iodine atom and two methoxy groups attached to a phenyl ring, along with a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one typically involves the iodination of 2,5-dimethoxyphenylpropan-2-one. The process can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the 4-position of the phenyl ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving iodine-containing molecules and their biological effects.

    Medicine: Research into potential pharmacological properties, such as receptor binding and activity modulation.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The presence of the iodine atom and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-iodoamphetamine: A psychedelic compound with similar structural features.

    4-Iodo-2,5-dimethoxyphenylisopropylamine: Another compound with similar functional groups.

Uniqueness

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-(4-iodo-2,5-dimethoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNGNAZHWAHIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1OC)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603668
Record name 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90064-49-6
Record name 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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